1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene
Overview
Description
1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene typically involves halogenation and fluorination reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the chlorine and fluorine atoms. Industrial production methods often utilize advanced catalytic processes to achieve high yields and purity .
Chemical Reactions Analysis
1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl derivatives.
Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism by which 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of electron-withdrawing groups such as chlorine and fluorine affects the electron density on the benzene ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form desired products .
Comparison with Similar Compounds
1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene can be compared to other similar compounds such as:
1-Chloro-3,5-difluorobenzene: This compound lacks the trifluoromethoxy group, resulting in different reactivity and applications.
2,5-Dichlorobenzotrifluoride: This compound has two chlorine atoms and a trifluoromethyl group, offering different chemical properties and uses.
Properties
IUPAC Name |
1-chloro-2,4-difluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAUQRAHDKOFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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